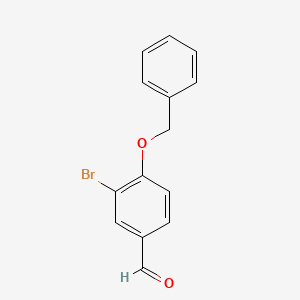

4-(Benzyloxy)-3-bromobenzaldehyde

Description

4-(Benzyloxy)-3-bromobenzaldehyde (C₁₄H₁₁BrO₂) is an aromatic aldehyde featuring a benzyloxy group at the para position and a bromine atom at the meta position relative to the aldehyde functional group. This compound is structurally significant due to its electron-withdrawing bromine atom and the benzyl ether moiety, which influence its reactivity and applications in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals . Its synthesis typically involves benzylation of phenolic aldehydes followed by bromination, as exemplified in the reaction of 4-(benzyloxy)-3-hydroxybenzaldehyde with brominating agents under basic conditions .

Properties

IUPAC Name |

3-bromo-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAYCCCBNRUZPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989351 | |

| Record name | 4-(Benzyloxy)-3-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69455-12-5 | |

| Record name | 4-(Benzyloxy)-3-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-bromobenzaldehyde typically involves the following steps:

-

Bromination of 4-(Benzyloxy)benzaldehyde: : The starting material, 4-(Benzyloxy)benzaldehyde, is subjected to bromination using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the third position of the benzene ring .

-

Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-bromobenzaldehyde undergoes various chemical reactions, including:

-

Nucleophilic Substitution: : The bromine atom at the third position can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions .

-

Oxidation: : The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

-

Reduction: : The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in alcohol solvents.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products Formed

Nucleophilic Substitution: Substituted benzaldehydes with various functional groups.

Oxidation: 4-(Benzyloxy)-3-bromobenzoic acid.

Reduction: 4-(Benzyloxy)-3-bromobenzyl alcohol.

Scientific Research Applications

4-(Benzyloxy)-3-bromobenzaldehyde has several applications in scientific research:

-

Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .

-

Medicinal Chemistry: : The compound is used in the development of potential therapeutic agents due to its ability to undergo various chemical transformations .

-

Material Science: : It is utilized in the preparation of functional materials, such as polymers and liquid crystals, owing to its unique structural properties .

-

Biological Studies: : The compound is employed in biochemical assays and studies to investigate its biological activity and potential as a drug candidate .

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-bromobenzaldehyde depends on the specific chemical reactions it undergoes. For instance:

-

Nucleophilic Substitution: : The bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new carbon-nucleophile bond .

-

Oxidation and Reduction: : The aldehyde group undergoes redox reactions, where it is either oxidized to a carboxylic acid or reduced to an alcohol. These reactions involve the transfer of electrons and changes in the oxidation state of the carbonyl carbon .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key structural analogs include:

4-Benzyloxybenzaldehyde (C₁₄H₁₂O₂) : Lacks the bromine atom, reducing electrophilicity and reactivity in substitution reactions.

3-Bromo-4-methoxybenzaldehyde (C₈H₇BrO₂) : Replaces the benzyloxy group with a methoxy group, altering steric and electronic properties.

4-(Bromomethyl)benzaldehyde (C₈H₇BrO) : Features a bromomethyl group instead of benzyloxy-bromo substitution, enabling distinct reactivity in alkylation reactions .

3-[(4-Bromophenyl)methoxy]benzaldehyde (C₁₄H₁₁BrO₂) : Positional isomer with bromine on the benzyl group rather than the aromatic ring, affecting conjugation and stability .

Physical and Chemical Properties

Key Research Findings

- Synthetic Efficiency : Lithiation reactions (e.g., n-BuLi) for brominated benzaldehydes yield higher reproducibility (45–62%) compared to Grignard methods .

- Crystallography: Derivatives like 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde exhibit monoclinic crystal structures (space group P2₁/c), with bond angles critical for stability in solid-state applications .

Biological Activity

4-(Benzyloxy)-3-bromobenzaldehyde is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its structural characteristics, mechanisms of action, and relevant case studies that highlight its biological significance.

Structural Overview

This compound has the molecular formula . It features a benzene ring substituted with a benzyloxy group at the para position (4) and a bromine atom at the meta position (3). This unique substitution pattern contributes to its reactivity and biological properties.

The biological activity of this compound can be attributed to several key mechanisms:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating various chemical transformations that may lead to biologically active derivatives.

- Redox Reactions : The aldehyde group can undergo oxidation to form carboxylic acids or reduction to alcohols, which can influence the compound's pharmacological properties.

- Histone Deacetylase Inhibition : Recent studies indicate that this compound exhibits high affinity for histone deacetylase (HDAC) enzymes, which play a crucial role in regulating gene expression and are targets for cancer therapy .

Anticancer Properties

Research has shown that this compound possesses significant anticancer activity. It has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. For instance:

- In vitro studies demonstrated that this compound induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. It showed effectiveness against several bacterial strains, suggesting potential as an antibacterial agent. The mechanism involves disrupting bacterial cell wall synthesis, although detailed pathways remain to be elucidated.

Case Studies and Research Findings

-

Study on HDAC Inhibition :

A study conducted by Fabia Hentschel et al. highlighted the compound's role as a potent HDAC inhibitor. The research indicated that this compound significantly altered histone acetylation patterns in treated cells, leading to reactivation of silenced tumor suppressor genes . -

Anticancer Activity Evaluation :

In a comparative study involving various derivatives of benzaldehyde, this compound exhibited superior cytotoxic effects against breast cancer cell lines compared to its analogs. The study reported IC50 values indicating effective concentration levels required for half-maximal inhibition of cell growth.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Benzyloxy)benzaldehyde | Lacks bromine substituent | Lower reactivity |

| 3-Bromo-4-hydroxybenzaldehyde | Hydroxyl group instead of benzyloxy | Different reactivity |

| 4-(Benzyloxy)-2-bromobenzaldehyde | Bromine at the second position | Altered chemical behavior |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.